molecular formula C21H16FN3S2 B2747624 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole CAS No. 892415-36-0

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole

Cat. No. B2747624
CAS RN: 892415-36-0
M. Wt: 393.5
InChI Key: BSGPGOQBVHDULZ-UHFFFAOYSA-N
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Description

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Antitumor Applications

The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives structurally similar to the compound , have revealed potent cytotoxic activities in vitro. These compounds exhibit significant antitumor properties, particularly against human breast cancer cell lines. One study demonstrated that fluorinated benzothiazoles were highly effective in inhibiting tumor growth, highlighting their potential as promising antitumor agents. The study also explored the role of cytochrome P450 enzymes in mediating the antitumor activity of these compounds, suggesting a complex interaction between drug metabolism and antitumor efficacy (Hutchinson et al., 2001).

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant properties of benzothiazole derivatives has shown promising results. Novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives exhibited potent antioxidant activity, suggesting the utility of benzothiazole compounds in combating oxidative stress. The study indicates that electron-releasing groups within these compounds contribute significantly to their antioxidant capabilities (Maddila et al., 2015).

Biological Activity Analysis

Further research into the biological activities of benzothiazole and triazole derivatives underscores their versatility. The synthesis of triazole Schiff’s base derivatives and their evaluation on tyrosinase activity provided insights into their inhibitory effects, contributing to the development of antityrosinase agents. This study revealed that specific substitutions on the benzene ring enhanced anti-tyrosinase activities, offering a pathway for creating effective inhibitors (Yu et al., 2015).

properties

IUPAC Name

5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3S2/c1-14-20(27-21(23-14)15-7-3-2-4-8-15)18-11-12-19(25-24-18)26-13-16-9-5-6-10-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGPGOQBVHDULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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